molecular formula C12H10ClN3O3S B1327079 Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-74-2

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1327079
CAS No.: 1142209-74-2
M. Wt: 311.74 g/mol
InChI Key: GTHOZWWMULLFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound with the molecular formula C12H10ClN3O3S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 3-chloroaniline with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
  • 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOZWWMULLFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.